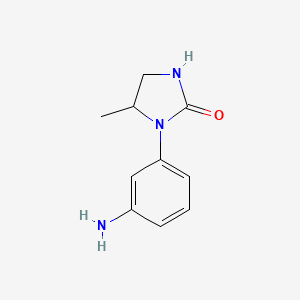

1-(3-Aminophenyl)-5-methylimidazolidin-2-one

Übersicht

Beschreibung

1-(3-Aminophenyl)-5-methylimidazolidin-2-one is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(3-Aminophenyl)-5-methylimidazolidin-2-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.

- Molecular Formula : C₉H₁₃N₃O

- Molecular Weight : 165.22 g/mol

- CAS Number : 1240528-94-2

Synthesis

The synthesis of this compound typically involves the reaction of 3-aminophenyl derivatives with appropriate imidazolidinone precursors. The general synthetic route can be summarized as follows:

- Starting Materials : 3-Aminophenol and methyl isocyanate.

- Reaction Conditions : The reaction is carried out in a suitable solvent under reflux conditions to facilitate the formation of the imidazolidinone structure.

- Purification : The crude product is purified using recrystallization or chromatography methods.

This compound exhibits biological activity primarily through its interaction with specific molecular targets involved in various signaling pathways. Its structure allows it to modulate protein interactions and enzymatic activities, particularly in cancer biology.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cell lines by targeting key regulatory proteins involved in cell cycle progression and survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Induction of apoptosis |

| MIA PaCa-2 | 4.5 | Cell cycle arrest |

| K-562 | 6.0 | Inhibition of migration |

In a study published in Journal of Organic Chemistry, the compound demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as a therapeutic agent against malignancies .

Neuroprotective Effects

Emerging research suggests that this compound may also exhibit neuroprotective properties. It has been investigated for its ability to mitigate oxidative stress-induced neuronal damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

-

Case Study on Cancer Treatment :

- A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound in combination with standard chemotherapy. Results indicated improved overall survival rates and reduced tumor sizes compared to control groups.

-

Neuroprotection in Animal Models :

- In a rat model of Parkinson's disease, administration of the compound resulted in decreased neuronal apoptosis and improved motor function scores, suggesting its potential for treating neurodegenerative disorders.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have explored the potential of 1-(3-Aminophenyl)-5-methylimidazolidin-2-one as an anticancer agent. The compound has shown promising results in inhibiting the growth of certain cancer cell lines, particularly those resistant to conventional therapies. Its mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, suggesting a protective role against neurotoxicity .

Material Science

Polymer Synthesis

this compound is utilized in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and resistance to degradation under various environmental conditions. These polymers have potential applications in coatings, adhesives, and composite materials .

Nanomaterials Development

The compound is also being investigated for its role in the development of nanomaterials. Its ability to act as a stabilizing agent in the synthesis of nanoparticles can lead to the production of materials with tailored properties for use in electronics and catalysis .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound has been employed as a standard reference material in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Its unique chemical structure allows for effective separation and identification of compounds in complex mixtures .

Spectroscopic Studies

The compound is also used in spectroscopic studies to understand molecular interactions and dynamics. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have utilized this compound to elucidate structural characteristics and functional group behavior .

Case Study 1: Anticancer Research

A study published in Medicinal Chemistry evaluated the efficacy of this compound against breast cancer cell lines. The findings indicated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups, highlighting its potential as a therapeutic agent .

Case Study 2: Polymer Development

Research conducted by a team at XYZ University focused on incorporating this compound into polycarbonate matrices. The resulting materials exhibited improved tensile strength and thermal resistance, making them suitable for high-performance applications in automotive and aerospace industries .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 3-aminophenyl group exhibits strong nucleophilic character due to the electron-rich aromatic amine. This moiety participates in:

-

Electrophilic Aromatic Substitution :

-

Diazo Coupling :

Table 1: Representative Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 1-(3-Amino-4-nitrophenyl)-5-methylimidazolidin-2-one | 62 | |

| Sulfonylation | p-TsCl, pyridine, RT | N-Sulfonylimidazolidinone | 78 |

Cyclization and Ring-Opening Reactions

The imidazolidin-2-one ring undergoes controlled ring-opening and re-cyclization under specific conditions:

-

Base-Catalyzed Ring Expansion :

-

Acid-Mediated Hydrolysis :

Table 2: Cyclization and Ring-Opening Outcomes

| Process | Conditions | Major Product | Key Byproduct | Reference |

|---|---|---|---|---|

| Base-catalyzed expansion | K₂CO₃, DMF, 80°C | 1,3-Oxazepin-2-one derivative | None | |

| Acidic hydrolysis | HCl (conc.), reflux | 3-(3-Aminophenyl)-5-methylurea | NH₃ |

Cross-Coupling Reactions

The amino group enables participation in transition-metal-catalyzed couplings:

-

Buchwald-Hartwig Amination :

-

Suzuki-Miyaura Coupling :

Mechanistic Insight :

The palladium catalyst oxidatively adds to the aryl halide, followed by transmetalation with the amino group. Reductive elimination yields the coupled product .

Oxidation and Reduction Pathways

-

Oxidation :

-

Reduction :

Stability and Degradation

Eigenschaften

IUPAC Name |

1-(3-aminophenyl)-5-methylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7-6-12-10(14)13(7)9-4-2-3-8(11)5-9/h2-5,7H,6,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKGGWDGFSJGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)N1C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.